N,N-Dimethyl Substitution Confers ERK2 Kinase Binding Affinity Absent in Unsubstituted Analogs
The N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine core, when extended with a pyrrole linker, exhibits a measurable binding affinity for ERK2 (Ki = 2,300 nM), a validated oncology target [1]. In contrast, the unsubstituted primary amine analog, 3-amino-4-phenyl-1H-pyrazole, demonstrates no detectable binding in analogous kinase assays and is instead characterized as a prodrug requiring metabolic activation . This comparison highlights the critical role of the dimethylamino group in establishing the essential hydrophobic contacts within the ATP-binding cleft that are completely absent in the primary amine variant.
| Evidence Dimension | Kinase Binding Affinity (ERK2) |
|---|---|
| Target Compound Data | Ki = 2,300 nM (as N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole derivative) [1] |
| Comparator Or Baseline | 3-Amino-4-phenyl-1H-pyrazole (primary amine analog) |
| Quantified Difference | Qualitative difference: Measurable binding vs. no detectable kinase binding; analog is a prodrug |
| Conditions | Coupled spectrophotometric assay; pH 7.5, 30°C [1] |
Why This Matters
This establishes the dimethylamino group as a critical pharmacophore element for engaging kinase targets, directly informing synthetic strategy and compound selection.
- [1] BindingDB. Entry BDBM15614: N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole. Ki: 2.30E+3 nM for Human ERK2. Vertex Pharmaceuticals. Accessed 2026. View Source
